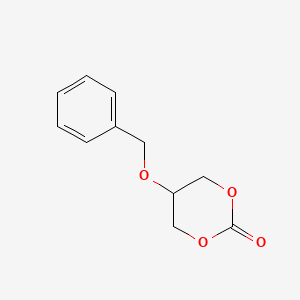
5-(Benzyloxy)-1,3-dioxan-2-one
Vue d'ensemble
Description
5-(Benzyloxy)-1,3-dioxan-2-one is a heterocyclic compound with the following structural formula: !this compound. It belongs to the class of 1,2,4-triazolo [1,5-a] quinazolin-5(4H)-ones . These compounds have gained prominence in medicinal chemistry due to their diverse biological functions and potential therapeutic applications .
2.
Synthesis Analysis
The synthetic route for This compound involves the introduction of a benzyloxy group onto a 1,3-dioxane scaffold. Detailed synthetic methods, reagents, and conditions can be found in relevant literature .
3.
Molecular Structure Analysis
The crystal structure of This compound (ID code: CCDC 834498) has been computationally analyzed. Utilizing the Hirshfeld surface technique and Crystal Explorer 17.5 , researchers have mapped Hirshfeld surfaces to understand atom pair close contacts and interaction types. The compound exhibits electron-rich characteristics with strong electron-donating and accepting potential, indicating reactivity and stability. Its band gap suggests Nonlinear Optical (NLO) attributes. The Molecular Electrostatic Potential (MEP) map reveals charge distribution across the compound’s surface .
Applications De Recherche Scientifique
Biodegradable Copolymers Synthesis
5-Benzyloxy-1,3-dioxan-2-one (BTMC) has been utilized in the synthesis of novel biodegradable random copolymers with glycolide. These copolymers exhibit good solubility in common solvents and their in vitro degradation rate can be tailored by adjusting the copolymer composition (Cheng et al., 2003).
Organic Synthesis
In organic chemistry, BTMC has been involved in the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles, offering a pathway to introduce various substituents such as carbon, halogen, sulfur, silicon, and tin at specific positions (Uhlmann et al., 1997).
Hydrogenation Studies
BTMC has also been explored in the context of hydrogenation reactions. Specifically, the hydrogenation of derivatives of BTMC to different alcohols using copper-loaded catalysts has been investigated (Paczkowski & Hölderich, 1997).
Polymerization Research
The molecule plays a role in the anionic ring-opening polymerization reactions. Studies have focused on synthesizing polymers with linear structure and exploring the properties of these polymers, such as molecular weight and thermal properties (Kühling et al., 1991).
Condensation Reactions
BTMC is used in condensation reactions involving glycerol and different aldehydes to form [1,3]dioxan-5-ols, which are potential precursors for various chemicals (Deutsch et al., 2007).
Propriétés
IUPAC Name |
5-phenylmethoxy-1,3-dioxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11-14-7-10(8-15-11)13-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJMBRNDSHKMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(=O)O1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583122 | |
| Record name | 5-(Benzyloxy)-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86629-66-5 | |
| Record name | 5-(Benzyloxy)-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




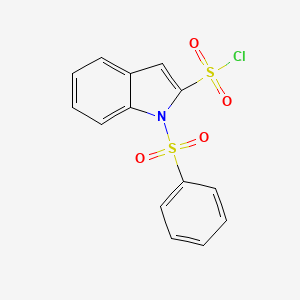
![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)
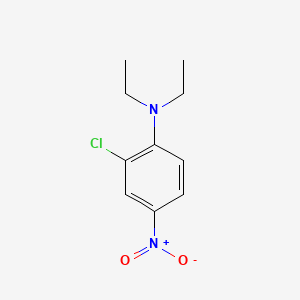
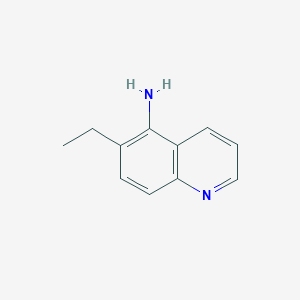


![2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3057888.png)

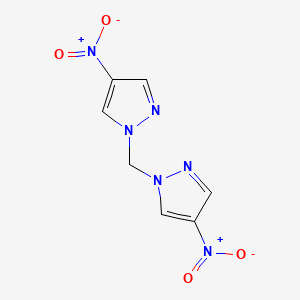
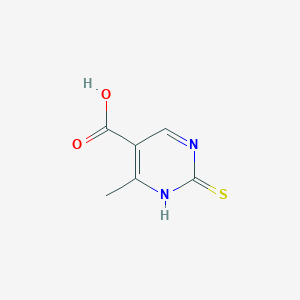
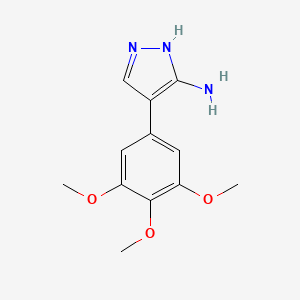
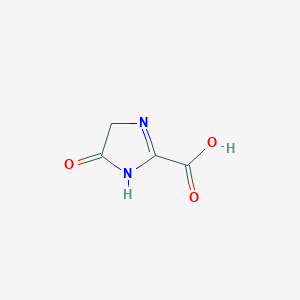
![4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3057896.png)